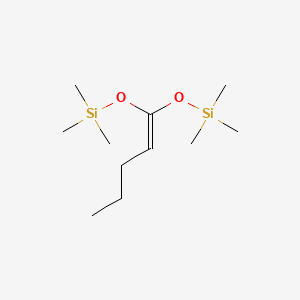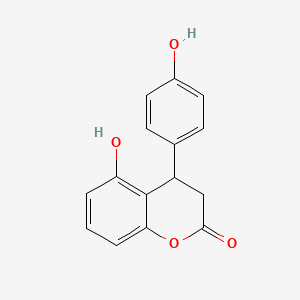
fluorobenzene;1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorobenzene;1H-pyrazole is a compound that combines the properties of both fluorobenzene and 1H-pyrazole. Fluorobenzene is a benzene ring substituted with a fluorine atom, known for its applications in organic synthesis and as a precursor to various pharmaceuticals and agrochemicals. 1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, widely studied for its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-pyrazole can be synthesized through various methods, including:
Cycloaddition Reactions: A common method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Condensation Reactions: One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride form pyrazoline intermediates, which can be oxidized to pyrazoles using bromine or DMSO under oxygen.
Dehydrogenative Coupling: Using Ru3(CO)12 and a NHC-diphosphine ligand to couple 1,3-diols with arylhydrazines.
Fluorobenzene is typically produced by the fluorination of benzene using reagents like hydrogen fluoride or other fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
Fluorobenzene;1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the fluorobenzene moiety.
Substitution: Electrophilic aromatic substitution is common in fluorobenzene, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Bromine or DMSO under oxygen.
Reduction: Hydrogenation using catalysts like palladium.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Reduced forms of pyrazole or fluorobenzene.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
Fluorobenzene;1H-pyrazole has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor to more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of fluorobenzene;1H-pyrazole involves its interaction with various molecular targets. For instance, pyrazole derivatives have been shown to interact with enzymes and receptors, influencing biological pathways . The fluorine atom in fluorobenzene can enhance the compound’s stability and reactivity, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Used for direct fluorination and amination of aromatic compounds.
Pyrazoline Derivatives: Similar in structure but differ in their chemical properties and applications.
Uniqueness
Fluorobenzene;1H-pyrazole is unique due to its combination of a fluorinated aromatic ring and a pyrazole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
835653-12-8 |
|---|---|
Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
fluorobenzene;1H-pyrazole |
InChI |
InChI=1S/C6H5F.C3H4N2/c7-6-4-2-1-3-5-6;1-2-4-5-3-1/h1-5H;1-3H,(H,4,5) |
InChI Key |
VUUCETGJIVJPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)F.C1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)




![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)




![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)



